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PPDA

NMDA receptor pharmacology subunit selectivity glutamate binding site

Standard NMDA antagonists (D-AP5, CGS-19755) block NR2A/B > NR2C/D, failing to target extrasynaptic receptors. PPDA inverts this hierarchy. - **Selectivity profile (Ki):** 0.096 μM (GluN2C), 0.125 μM (GluN2D), 0.31 μM (GluN2B), 0.55 μM (GluN2A) - **Application:** Brain slice electrophysiology (0.5-1 μM working concentration); preclinical pain & depression models - **Supply:** Validated structure-based drug design template; immediate shipment for R&D

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
Cat. No. B8574108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPDA
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
InChIInChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1
InChIKeyIWWXIZOMXGOTPP-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPDA: GluN2C/D-Preferring NMDA Receptor Antagonist


PPDA ((2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid, CAS 684283-16-7) is a competitive, glutamate-site NMDA receptor antagonist distinguished by its preferential binding profile toward GluN2C- and GluN2D-containing NMDA receptor subtypes [1]. Unlike classical NMDA antagonists, PPDA displays an atypical NR2 subunit selectivity pattern, with binding affinities (Ki) of 0.096 μM (GluN2C), 0.125 μM (GluN2D), 0.31 μM (GluN2B), and 0.55 μM (GluN2A) [2]. This profile places PPDA as a critical pharmacological tool for dissecting the physiological and pathological roles of extrasynaptic NR2C/NR2D-containing NMDA receptors.

NR2C/D-subtype selective NMDA antagonist – reported preferential affinity for NR2C/D over NR2A/B enables subtype-specific pharmacology studies.
Extrasynaptic vs. synaptic NMDAR tool – selective inhibition of tonic currents supports dissection of extrasynaptic NR2C/D-mediated signaling.
Stereo-defined cis-(2S*,3R*) isomer – absolute stereochemistry reported; enantiomer purity critical for reproducible receptor engagement.

Why PPDA Is Irreplaceable for NR2C/D Research


The vast majority of glutamate-site NMDA receptor antagonists, including classic tools like D-AP5 and CGS-19755, exhibit a shared NR2 selectivity pattern: NR2A > NR2B > NR2C > NR2D (high to low affinity) [1]. In stark contrast, PPDA inverts this hierarchy, demonstrating its highest affinity for NR2C and NR2D subunits [2]. This fundamental pharmacological divergence means that substituting a generic NMDA antagonist for PPDA will inevitably result in the predominant blockade of NR2A/B-containing synaptic receptors, while failing to effectively engage the extrasynaptic NR2C/D-containing receptor populations that are the intended targets in PPDA-based studies. The structural basis for this difference lies in the distinct binding modes of PPDA and conventional antagonists at the GluN2 ligand-binding domain [3].

Selectivity pattern inversion
Conventional glutamate-site antagonists (e.g., D-AP5) prefer NR2A/B; PPDA’s NR2C/D preference cannot be replicated by generic NMDA blockers. Substitution may shift blockade to unintended receptor populations.
Extrasynaptic targeting mismatch
PPDA preferentially inhibits tonic NR2C/D currents; typical antagonists predominantly affect synaptic NR2A/B transmission, limiting the study of extrasynaptic receptor contributions.
Binding mode divergence
PPDA induces GluN2 ligand-binding domain opening via a distinct mechanism (Helix G mobilization) compared to D-AP5 (Helix E). This structural difference may alter subtype-specific pharmacological profiles.

PPDA: Quantitative Evidence of Selectivity and Binding Mode


Reversal of Canonical NR2 Subunit Selectivity

PPDA demonstrates a fundamentally different NR2 subunit selectivity profile compared to the majority of glutamate-site NMDA antagonists. While most antagonists exhibit the pattern NR2A > NR2B > NR2C > NR2D, PPDA displays preferential affinity for NR2C and NR2D subunits [1].

NR2 Selectivity Reversal
Class-level
Selectivity pattern: NR2C ≈ NR2D > NR2B > NR2A (Ki 0.096–0.55 µM) vs. typical NR2A > NR2B > NR2C > NR2D
Supports NR2C/D-selective research workflow
Recombinant rat NMDA receptors in Xenopus oocytes
NMDA receptor pharmacology subunit selectivity glutamate binding site

Stereoisomer Potency Difference

Resolution of the optical isomers of PPDA revealed a dramatic stereoselectivity: the (-) isomer of PPDA displays 50- to 80-fold greater potency than the (+) isomer [1].

Stereoisomer Potency Gap
Head-to-head
(-)-PPDA 50–80× more potent than (+)-PPDA at recombinant NMDA receptors
Stereochemistry critical for reproducible potency
Xenopus oocyte expression; racemate may reduce activity
stereoselectivity potency enantiomer comparison

NR2B Affinity: cis vs. trans Stereoisomer

Computational modeling and experimental validation revealed that cis-PPDA displays a 35-fold higher affinity for NR2B-containing NMDA receptors compared to trans-PPDA [1]. This difference is attributed to specific interactions between the 2-position carboxylate group of cis-PPDA and histidine 486 in the NR2B ligand-binding pocket.

cis vs trans NR2B Affinity
Head-to-head
cis-PPDA 35× higher NR2B affinity than trans-PPDA; H486F mutation selectively reduces cis affinity
cis isomer required for NR2B-engaging studies
Recombinant NR1/NR2B; mutagenesis confirmation
stereoisomerism binding affinity molecular modeling

PPDA vs. D-AP5 Binding Modes in GluN2A

Crystal structures of the GluN1/GluN2A ligand-binding domain heterodimers revealed that PPDA and D-AP5, a classic competitive NMDA antagonist, bind via discrete modes and induce opening of the bilobed architecture through distinct mechanisms [1]. PPDA binding involves different residue interactions and a unique conformational change compared to D-AP5.

PPDA vs D-AP5 Binding
Head-to-head
PPDA binds distinct residues, opens LBD via Helix G; D-AP5 opens via Helix E
Unique binding mechanism informs subtype-selective design
Crystallography of GluN1/GluN2A LBD heterodimers
structural pharmacology ligand-binding domain antagonist mechanism

Tonic vs. Synaptic NMDAR Inhibition

At 1 μM, PPDA preferentially inhibited a significant portion of the tonic NMDA receptor-mediated current while showing minimal effect on evoked synaptic NMDA receptor EPSCs, consistent with its selectivity for extrasynaptic NR2C/D-containing receptors [1].

Tonic vs Synaptic Inhibition
Head-to-head
PPDA (1 µM) inhibited tonic NMDAR current with minimal effect on evoked synaptic EPSCs
Enables pharmacological isolation of extrasynaptic NMDARs
Rat hippocampal slices; Schaffer collateral stimulation
tonic inhibition extrasynaptic receptors synaptic plasticity

NR2D Inhibition in Neuropathic Pain Models

In a mouse model of neuropathic pain (spared nerve injury), selective inhibition of NR2C/2D-containing NMDA receptors with PPDA caused a larger decrease in peak amplitude of NMDAR-EPSCs in injured mice compared to sham-operated controls, indicating an enhanced functional role of these receptors in pain states [1].

Pain Model NR2D Response
Head-to-head
PPDA caused larger decrease in NMDAR-EPSC amplitude in SNL mice vs. sham controls
Supports pain-model endpoint interpretation
Mouse spared nerve injury model; nucleus accumbens
neuropathic pain in vivo pharmacology therapeutic application

PPDA Key Research Applications


Extrasynaptic NR2C/D Receptor Dissection

PPDA is the reagent of choice for studies aiming to isolate the functional contribution of extrasynaptic NR2C/D-containing NMDA receptors. Its unique selectivity profile allows researchers to selectively block tonic NMDA currents mediated by these receptors while leaving synaptic NR2A/B-mediated transmission largely unaffected [1]. This is impossible with conventional NMDA antagonists like D-AP5 or MK-801. Typical working concentrations in brain slice electrophysiology range from 0.5 to 1 μM [2].

Target Validation in Neuropathic Pain & Affective Disorders

Given the enhanced functional contribution of NR2C/2D receptors in neuropathic pain states, PPDA serves as a critical pharmacological validation tool in preclinical models [1]. Researchers employ PPDA to establish target engagement and assess the therapeutic potential of NR2C/D-selective antagonism. Its use in animal models of pain and depression provides a benchmark for novel compound development.

Structural and Computational NMDA Receptor Pharmacology

The resolved crystal structure of PPDA bound to the GluN2A ligand-binding domain offers a high-resolution template for structure-based drug design [1]. Computational chemists utilize this structural data to model ligand-receptor interactions and guide the rational design of next-generation subtype-selective NMDA receptor modulators. The distinct binding mode of PPDA relative to classical antagonists provides a unique starting point for virtual screening and docking studies.

Application
Selection Property
Validation Focus
Extrasynaptic NR2C/D receptor dissection
NR2C/D selectivity profile
Tonic vs. synaptic NMDA current separation
Neuropathic pain & affective disorder research
NR2C/2D functional engagement
Model-response endpoint interpretation
Structural NMDA receptor pharmacology
PPDA-bound GluN2A LBD crystal structure
Structure-based drug design and docking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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